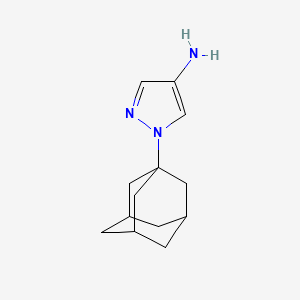

1-(1-adamantyl)-1H-pyrazol-4-amine

Description

The Significance of Pyrazole (B372694) and Adamantane (B196018) Motifs in Medicinal Chemistry

The rationale behind the design of hybrid molecules like 1-(1-adamantyl)-1H-pyrazol-4-amine stems from the well-documented and impactful roles of its constituent parts in drug discovery.

Pyrazole as a Privileged Scaffold in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation is earned due to its presence in a multitude of compounds exhibiting a broad spectrum of biological activities. nih.govglobalresearchonline.net The chemical versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of steric, electronic, and physicochemical properties to optimize interactions with biological targets. nih.gov

Pyrazoles are integral components of numerous commercially available drugs, demonstrating their clinical significance across various therapeutic areas. globalresearchonline.net Their applications span from anti-inflammatory agents to anticancer and antiviral therapies. nih.govnih.gov The diverse biological activities reported for pyrazole derivatives underscore their importance as a foundational structure in the development of new medicines. nih.govglobalresearchonline.net

Table 1: Examples of Biological Activities of Pyrazole Derivatives

| Biological Activity | Reference |

|---|---|

| Anti-inflammatory | nih.gov |

| Anticancer | nih.gov |

| Antiviral | nih.gov |

| Antimicrobial | nih.gov |

| Anticonvulsant | nih.gov |

| Analgesic | nih.gov |

Adamantane Derivatives in Pharmaceutical Development

Adamantane, a tricyclic hydrocarbon with a unique diamondoid structure, has carved a significant niche in pharmaceutical development. Its rigid, bulky, and highly lipophilic nature imparts several desirable properties to drug candidates. The incorporation of an adamantyl moiety can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and facilitate its passage across biological membranes.

Table 2: Selected Adamantane-Based Drugs and Their Therapeutic Uses

| Drug Name | Therapeutic Use |

|---|---|

| Amantadine | Antiviral, Parkinson's disease |

| Memantine | Alzheimer's disease |

| Rimantadine | Antiviral (Influenza A) |

| Saxagliptin | Type 2 diabetes |

| Vildagliptin | Type 2 diabetes |

Synergistic Potential of Hybrid Adamantane-Pyrazole Systems in Bioactive Agents

The conjugation of an adamantane moiety with a pyrazole core represents a compelling strategy in medicinal chemistry, aiming to harness the advantageous properties of both scaffolds. The adamantyl group can confer enhanced lipophilicity and metabolic stability to the pyrazole, potentially improving its oral bioavailability and duration of action. In return, the pyrazole ring provides a versatile platform for introducing various substituents that can modulate the compound's biological activity and selectivity.

Research into hybrid adamantane-pyrazole systems has explored their potential in various therapeutic areas. For instance, studies on pyrazole-based adamantyl chalcones have revealed promising antimicrobial activity. This synergistic approach, where one moiety enhances the drug-like properties of the other, is a powerful tool in the design of novel bioactive agents.

Scope and Focus of Academic Research on the this compound Core

While the individual components of This compound are well-established in medicinal chemistry, dedicated public research focusing solely on this specific compound appears to be limited. The scientific literature and patent landscape provide extensive information on a wide array of substituted aminopyrazoles and adamantane derivatives, but detailed investigations into the synthesis, characterization, and biological evaluation of this particular hybrid are not widely reported.

The potential research avenues for this compound can be inferred from the known activities of related compounds. The 4-aminopyrazole moiety is a key pharmacophore in a variety of biologically active molecules, including kinase inhibitors. nih.gov Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The development of kinase inhibitors is a major focus of modern drug discovery.

Given that various substituted 4-aminopyrazoles have been investigated as inhibitors of kinases such as Janus kinases (JAKs), the exploration of this compound in this context would be a logical line of inquiry. nih.gov The adamantyl group could potentially enhance the potency or selectivity of kinase inhibition by occupying hydrophobic pockets within the enzyme's active site.

Furthermore, considering the antiviral properties of adamantane derivatives like amantadine, it would be of interest to investigate the potential antiviral activity of this compound. The pyrazole core itself has been incorporated into antiviral agents, suggesting a possible synergistic effect.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-adamantyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3/c14-12-7-15-16(8-12)13-4-9-1-10(5-13)3-11(2-9)6-13/h7-11H,1-6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRIZXQKNHEDSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4C=C(C=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649341 | |

| Record name | 1-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172870-54-0 | |

| Record name | 1-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 1 Adamantyl 1h Pyrazol 4 Amine and Its Analogues

Direct Adamantylation Approaches

Direct introduction of the adamantyl group onto the pyrazole (B372694) nitrogen is a common strategy for the synthesis of 1-adamantyl-pyrazoles. These methods typically involve the reaction of a pre-formed pyrazole with an activated adamantane (B196018) derivative.

Reaction of 1,3-Dehydroadamantane with N-Unsubstituted 1H-Pyrazoles

A notable method for the synthesis of 1-adamantyl-3,4,5-R1,R2,R3-pyrazoles involves the reaction of 1,3-dehydroadamantane (1) with N-unsubstituted 3,4,5-R1,R2,R3-1H-pyrazoles (2a-e) in an inert solvent. nih.gov This approach results in the formation of 1-adamantyl-3,4,5-R,R,R-1H-pyrazoles (3a-e) in yields ranging from 59% to 98%. nih.gov The reaction proceeds via an N-adamantylation mechanism. nih.gov

The efficiency of the direct adamantylation of pyrazoles with 1,3-dehydroadamantane is significantly influenced by the N-H acidity (pKa) of the starting pyrazole. nih.gov Research indicates a correlation between the pKa of the 3,4,5-R1,R2,R3-1H-pyrazole and the resulting product yields. nih.gov While specific quantitative relationships are still under investigation, it is understood that the nucleophilicity of the pyrazole nitrogen, which is related to the N-H acidity, plays a crucial role in the reaction's success.

| Starting Pyrazole (R1, R2, R3) | Product | Yield (%) | Reference |

| H, H, H | 1-(1-adamantyl)-1H-pyrazole | 98 | nih.gov |

| Me, H, Me | 1-(1-adamantyl)-3,5-dimethyl-1H-pyrazole | 85 | nih.gov |

| H, Br, H | 1-(1-adamantyl)-4-bromo-1H-pyrazole | 76 | nih.gov |

| NO2, H, H | 1-(1-adamantyl)-3-nitro-1H-pyrazole | 62 | nih.gov |

| H, NO2, H | 1-(1-adamantyl)-4-nitro-1H-pyrazole | 59 | nih.gov |

Addition Reactions Involving 1-Adamantylhydrazine (B2762815) Precursors

An alternative approach to N-adamantyl-pyrazoles involves the use of 1-adamantylhydrazine as a precursor. nih.gov This method is particularly useful for constructing the pyrazole ring itself, as will be discussed in the subsequent section. However, it can also be considered a direct adamantylation approach in the sense that the adamantyl group is introduced via a hydrazine (B178648) derivative.

Construction of the Pyrazole Ring with Adamantane Incorporation

Instead of adding the adamantyl group to a pre-existing pyrazole, it is also possible to construct the pyrazole ring using an adamantyl-substituted precursor. This strategy ensures the placement of the adamantyl group at the desired position.

Condensation Reactions with Adamantyl-Substituted Precursors

A classic and versatile method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. chim.itnih.gov This approach can be adapted to synthesize adamantyl-pyrazoles by using an adamantyl-substituted hydrazine or an adamantyl-containing dicarbonyl compound.

The cyclocondensation of 1,3-diketones with hydrazine derivatives is a fundamental and widely used method for preparing polysubstituted pyrazoles. chim.it This reaction can, in principle, be employed to synthesize 1-(1-adamantyl)-1H-pyrazol-4-amine by reacting an appropriately substituted adamantyl-diketone with hydrazine or a protected hydrazine derivative. For instance, the reaction of an adamantyl-containing β-diketone with hydrazine would lead to the formation of the pyrazole ring. Subsequent functional group manipulations would be necessary to introduce the 4-amino group.

While a direct synthesis of this compound using this method is not explicitly detailed in the reviewed literature, the synthesis of analogous pyrazole derivatives from α,β-unsaturated chalcones and hydrazine derivatives is well-documented. researchgate.net For example, 1-adamantyl chalcone (B49325) can be condensed with substituted phenylhydrazine (B124118) to yield pyrazole-based adamantyl heterocyclic compounds. researchgate.net This highlights the feasibility of constructing the pyrazole ring with a pre-attached adamantyl group. The general approach involves the reaction of a compound containing a 1,3-dicarbonyl system with a hydrazine. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 1,3-Diketone | Hydrazine Derivative | Polysubstituted Pyrazole | chim.it |

| α,β-Unsaturated Chalcone | Hydrazine Derivative | Substituted Pyrazole | researchgate.net |

| Adamantyl-Substituted Diketone | Hydrazine | Adamantyl-Pyrazole (potential) | researchgate.netarkat-usa.org |

Cyclocondensation Strategies for Pyrazole Formation

The construction of the pyrazole ring system is a cornerstone of synthesizing pyrazole derivatives. mdpi.com A predominant and classic method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. nih.govbeilstein-journals.org This approach allows for the introduction of substituents at various positions on the pyrazole ring by selecting appropriately substituted precursors. mdpi.com For the synthesis of N-1 adamantyl-substituted pyrazoles, 1-adamantylhydrazine would be a key starting material to react with a suitable 1,3-dicarbonyl compound.

Another effective cyclocondensation strategy involves the reaction of α,β-unsaturated ketones, known as chalcones, with hydrazine derivatives. nih.govnih.gov This method first forms pyrazoline intermediates, which can then be oxidized to the aromatic pyrazole ring. researchgate.net Specifically, adamantyl-containing pyrazoles have been synthesized through the condensation of 1-adamantyl chalcones with substituted hydrazines. nih.govnih.gov For example, 1-adamantyl-3-pyridyl-prop-2-en-1-one can be reacted with various phenylhydrazines to form trisubstituted 4,5-dihydropyrazoles (pyrazolines). nih.gov

A distinct method for the N-adamantylation of pre-existing pyrazole rings involves the reaction of 1,3-dehydroadamantane with N-unsubstituted pyrazoles in an inert solvent. researchgate.net This process has been shown to produce 1-adamantyl-3,4,5-substituted-1H-pyrazoles in yields ranging from 59-98%. researchgate.net The efficiency of this reaction is influenced by the acidity (pKa) of the starting pyrazole. researchgate.net

Table 1: Examples of Cyclocondensation and N-Adamantylation Reactions for Pyrazole Synthesis

| Precursor 1 | Precursor 2 | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 1-Adamantyl methyl ketone | Pyridine-2-carboxaldehyde | Claisen-Schmidt condensation | 1-Adamantyl-3-pyridyl-prop-2-en-1-one (Adamantyl Chalcone) | nih.gov |

| Adamantyl Chalcone | Substituted phenylhydrazine | Cyclocondensation | 1-Phenyl-3-pyridyl-5-adamantyl-4,5-dihydropyrazole | nih.gov |

| 1,3-Dehydroadamantane | N-Unsubstituted Pyrazole | N-Adamantylation | 1-Adamantyl-1H-pyrazole | researchgate.net |

Post-Synthetic Functionalization and Derivatization Strategies

Once the adamantyl-pyrazole core is assembled, further diversity can be achieved through post-synthetic modifications. mdpi.comnih.gov These strategies are crucial for introducing key functional groups, such as the C4-amino group, and for building more complex molecular architectures.

C4-Alkylamination via Transition Metal Catalysis (e.g., Palladium or Copper)

The introduction of an amino group at the C4 position of the pyrazole ring can be effectively achieved through transition metal-catalyzed cross-coupling reactions. nih.gov This modern synthetic approach offers a direct route to C-N bond formation, often with high efficiency and broad substrate scope. rsc.org Both palladium and copper-based catalytic systems have been successfully employed for the C4-amination of 4-halopyrazole precursors. nih.gov The choice of catalyst and reaction conditions is often dictated by the nature of the amine coupling partner. nih.gov For instance, palladium catalysis is highly effective for coupling aryl amines or alkylamines that lack β-hydrogens, whereas copper-catalyzed reactions are more suitable for alkylamines that do possess β-hydrogens. nih.gov

Reductive Amination Methodologies for Amine Introduction

Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds (aldehydes or ketones). wikipedia.orgmasterorganicchemistry.com This two-step process, which can often be performed in a single pot, involves the initial formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine, followed by reduction to the corresponding amine. youtube.com

In the context of pyrazole synthesis, reductive amination provides a powerful tool for introducing an aminoalkyl group onto the pyrazole scaffold. A common strategy is to start with a pyrazole-4-carbaldehyde. This aldehyde can be reacted with ammonia, a primary, or a secondary amine to form an imine, which is then reduced in situ using a suitable reducing agent. ineosopen.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comineosopen.org The choice of reducing agent is critical; for instance, NaBH₃CN is mild enough to selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com This methodology has been successfully applied to the synthesis of various pyrazole amines, such as 1-phenyl-5-ferrocenyl-N-substituted-1H-pyrazol-4-yl)methanamines from the corresponding pyrazole-4-carbaldehyde. ineosopen.org

Derivatization at the Amino Group of the Pyrazole Scaffold

The amino group on the pyrazole ring is a versatile functional handle that allows for a wide range of subsequent derivatizations. acs.org This functionalization is key to exploring the structure-activity relationships of pyrazole-based compounds in various applications. The nucleophilic nature of the amino group allows it to react with a variety of electrophiles to form new covalent bonds.

Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or acid anhydrides to form amides. This is a fundamental transformation for introducing carbonyl-containing moieties.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation and Arylation: The amino group can be further alkylated or arylated, although controlling the degree of substitution can be a challenge. acs.org

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. nih.gov

The reactivity of the amino group can be influenced by other substituents on the pyrazole ring, allowing for selective functionalization in molecules containing multiple amino groups. acs.org

Introduction of Diverse Chemical Moieties (e.g., Urea Functionalities)

The introduction of a urea functionality onto the pyrazole scaffold has been a topic of significant interest, leading to compounds with diverse biological activities. nih.gov Pyrazolyl-ureas can be synthesized through several methods. A prominent strategy involves the Curtius rearrangement of a pyrazole carbonyl azide (B81097). nih.govorganic-chemistry.org For example, 1-alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]urea derivatives have been prepared from 4-(hydroxymethyl)pyrazole-3-carbonyl azides, which react with primary amines to yield the target ureas. nih.gov

Another common approach is the reaction of an aminopyrazole with an appropriate isocyanate. organic-chemistry.org The amino group of the pyrazole acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the urea linkage. This method is highly versatile, as a wide range of isocyanates are commercially available or can be readily synthesized.

Notably, complex structures incorporating both adamantyl and pyrazolyl-urea motifs have been synthesized. D'yachenko and coworkers reported the synthesis of 1,3-disubstituted ureas containing a 1,3,5-disubstituted pyrazole fragment and a 1-adamantyl group as potential soluble epoxide hydrolase (sEH) inhibitors. nih.gov

Table 3: Methods for the Synthesis of Pyrazolyl-Urea Derivatives

| Pyrazole Precursor | Reagent(s) | Method | Product Type | Reference |

|---|---|---|---|---|

| 4-(Hydroxymethyl)pyrazole-3-carbonyl azide | Primary aliphatic or aromatic amines | Curtius Rearrangement | 1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]urea | nih.gov |

| Aminopyrazole | Isocyanate (R-N=C=O) | Nucleophilic Addition | N-(Pyrazolyl)-N'-substituted urea | organic-chemistry.org |

| N-Acylbenzotriazole | Diphenylphosphoryl azide (DPPA), then an amine | Curtius Rearrangement | Substituted urea | organic-chemistry.org |

| 1-(1-Adamantylureido)dodecanoic acid precursor | Pyrazole fragment | Multi-step synthesis | 1,3-Disubstituted urea with adamantyl and pyrazole moieties | nih.gov |

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-Dehydroadamantane |

| 1-Adamantylhydrazine |

| 1-Adamantyl methyl ketone |

| 1-Adamantyl-3-pyridyl-prop-2-en-1-one |

| 1-Phenyl-3-pyridyl-5-adamantyl-4,5-dihydropyrazole |

| 1-Adamantyl-1H-pyrazole |

| 4-Halo-1H-1-tritylpyrazole |

| 4-Bromo-1-tritylpyrazole |

| 4-Iodo-1-tritylpyrazole |

| tBuDavePhos |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)₂) |

| Potassium tert-butoxide (tBuOK) |

| Benzylamine |

| Morpholine |

| Aniline |

| Pyrrolidine |

| Piperidine |

| Pyrazole-4-carbaldehyde |

| 1-Phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde |

| Sodium borohydride (NaBH₄) |

| Sodium cyanoborohydride (NaBH₃CN) |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) |

| 1-Phenyl-5-ferrocenyl-N-substituted-1H-pyrazol-4-yl)methanamine |

| 4-(Hydroxymethyl)pyrazole-3-carbonyl azide |

| 1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]urea |

| 1-(1-Adamantylureido)-dodecanoic acid |

| Diphenylphosphoryl azide (DPPA) |

| N-Acylbenzotriazole |

| Pyridine-2-carboxaldehyde |

Regioselectivity and Synthetic Control in Pyrazole Construction

The formation of the pyrazole ring, typically through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, presents a significant regiochemical challenge, especially when both reactants are unsymmetrical. The synthesis of this compound requires the specific placement of the bulky adamantyl group on one nitrogen atom and the amino group at the C4 position of the pyrazole ring.

A primary and direct approach to establishing the 1-(1-adamantyl)pyrazole (B7828957) core involves the reaction of 1-adamantylhydrazine with a suitable 1,3-dicarbonyl compound. researchgate.net The steric bulk of the adamantyl group plays a pivotal role in directing the regioselectivity of the cyclization. In the reaction of a substituted hydrazine with an unsymmetrical β-diketone, two isomeric pyrazoles can be formed. Generally, the reaction of aliphatic hydrazines proceeds with the more substituted nitrogen atom acting as the initial nucleophile. This electronic effect, combined with the significant steric hindrance imposed by the adamantyl moiety, can be expected to favor the formation of the 1-substituted pyrazole.

For the synthesis of a 4-amino substituted pyrazole, a key precursor is a β-keto nitrile or a related synthon that can introduce the amino or a precursor functional group at the desired position. For instance, the condensation of 1-adamantylhydrazine with a 2-formyl-3-oxopropanenitrile derivative would be a plausible route. In such a reaction, the initial attack of the more nucleophilic, substituted nitrogen of 1-adamantylhydrazine on one of the carbonyl groups would be followed by cyclization and dehydration. The regiochemical outcome would be influenced by the relative reactivity of the carbonyl groups in the 1,3-dicarbonyl equivalent and the steric demands of the adamantyl group.

An alternative strategy to ensure high regioselectivity is to utilize a starting material where the desired substitution pattern is pre-determined. For example, a two-step synthesis starting from 4-nitropyrazole has been described for the preparation of 1-alkyl-4-aminopyrazoles. This method involves an N-alkylation of 4-nitropyrazole, followed by the reduction of the nitro group to an amino group. The Mitsunobu reaction, for instance, could be employed for the N-alkylation step using 1-adamantanol. This approach circumvents the regioselectivity issues associated with the initial ring formation.

Furthermore, multicomponent reactions have emerged as powerful tools for the regioselective synthesis of highly substituted pyrazoles. nih.gov These reactions, by their nature, can offer a high degree of control over the final substitution pattern.

The choice of solvent can also exert a significant influence on the regioselectivity of pyrazole formation. Studies have shown that the use of fluorinated alcohols can dramatically increase the regioselectivity in the condensation of hydrazines with β-diketones. This effect is attributed to the unique solvent properties of these alcohols, which can modulate the reactivity of the reactants and intermediates.

While specific experimental data for the synthesis of this compound is not extensively detailed in the reviewed literature, the established principles of pyrazole synthesis provide a clear framework for its potential preparation. The steric hindrance of the adamantyl group is a dominant factor that can be exploited to control the regiochemistry of the cyclization.

Below is a table summarizing potential synthetic precursors and the expected regiochemical outcome based on established principles.

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Expected Major Regioisomer | Key Controlling Factors |

| 2-Formyl-3-oxopropanenitrile | 1-Adamantylhydrazine | 1-(1-Adamantyl)-4-cyano-1H-pyrazol-X-amine* | Steric hindrance of adamantyl group, relative reactivity of carbonyls |

| 4-Nitropyrazole | 1-Adamantanol (via Mitsunobu) | 1-(1-Adamantyl)-4-nitropyrazole | Pre-defined substitution pattern |

| Unsymmetrical β-diketone | 1-Adamantylhydrazine | Mixture of 1,3- and 1,5-disubstituted pyrazoles | Steric and electronic effects of substituents, reaction conditions (e.g., solvent) |

*Further transformation would be required to obtain the 4-amino group.

Spectroscopic and Structural Characterization Techniques in the Study of 1 1 Adamantyl 1h Pyrazol 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Analysis for Structural Elucidation

Proton (¹H) NMR spectroscopy is fundamental to determining the number of different types of protons and their neighboring environments. For 1-(1-adamantyl)-1H-pyrazol-4-amine, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the adamantyl cage, the pyrazole (B372694) ring protons, and the amine group protons.

The bulky adamantyl group, due to its high symmetry, typically displays characteristic signals. The six methine protons (-CH-) at the bridgehead positions would likely appear as a broad singlet, while the nine methylene (B1212753) protons (-CH₂-) would present as another, more complex signal pattern further upfield. The chemical shifts for amantadine, a related adamantyl amine, show signals around 2.05 ppm and in the range of 1.42-1.76 ppm for these protons, respectively. chemicalbook.com

The pyrazole ring protons at positions 3 and 5 would appear as distinct singlets in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. For comparison, in 4-amino-1-methylpyrazole, the pyrazole protons are observed in this region. sigmaaldrich.comchemicalbook.com The amino group (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

Expected ¹H NMR Data for this compound (Based on analogous compounds)

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Adamantyl-CH (bridgehead) | ~2.1 | broad s | 6H |

| Adamantyl-CH₂ (methylene) | ~1.7-1.9 | m | 9H |

| Pyrazole-H (C3-H, C5-H) | ~7.2-7.8 | s | 2H |

| Amine-NH₂ | Variable | broad s | 2H |

This is an interactive data table. The values are estimations based on related compounds.

Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Confirmation

Carbon-13 (¹³C) NMR spectroscopy provides crucial information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal, confirming the presence of both the adamantyl and pyrazole moieties.

The adamantyl group has four distinct carbon environments: the quaternary carbon attached to the pyrazole nitrogen, the bridgehead methine carbons, the methylene carbons, and the other methine carbons. The quaternary carbon would appear significantly downfield. For adamantane (B196018) itself, the methine and methylene carbons appear at approximately 28.5 and 37.8 ppm, respectively. In N-substituted adamantane derivatives, the C1 carbon (attached to the nitrogen) is shifted downfield.

The pyrazole ring carbons would also have characteristic chemical shifts. The carbon atom bearing the amino group (C4) would be shielded, while the other two carbons (C3 and C5) would appear at different positions. In related pyrazole structures, these carbons typically resonate in the range of 120-150 ppm. nih.govorganicchemistrydata.org

Expected ¹³C NMR Data for this compound (Based on analogous compounds)

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Adamantyl C1 (quaternary) | ~55-65 |

| Adamantyl CH (bridgehead) | ~30-35 |

| Adamantyl CH₂ (methylene) | ~40-45 |

| Pyrazole C3, C5 | ~130-140 |

| Pyrazole C4 | ~115-125 |

This is an interactive data table. The values are estimations based on related compounds.

Two-Dimensional (2D) NMR Spectroscopy for Complex Structural Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

An HSQC experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the definitive assignment of the adamantyl and pyrazole proton and carbon signals.

An HMBC experiment provides information about longer-range couplings (typically over 2-3 bonds). This would be instrumental in confirming the connection between the adamantyl C1 and the pyrazole N1, as correlations would be expected between the adamantyl protons and the pyrazole carbons, and vice versa. Such 2D NMR techniques are routinely used for the structural elucidation of complex heterocyclic systems, including pyrazole derivatives. nih.gov

Application of Paramagnetic NMR for Metal Trace Detection

While not a standard characterization technique for the compound itself, Paramagnetic NMR (pNMR) can be a valuable tool for detecting trace amounts of paramagnetic metal ion impurities that might be present from the synthetic process (e.g., from catalysts). The presence of even minute quantities of paramagnetic species can cause significant broadening and shifting of NMR signals. By observing these effects, pNMR can be used as a highly sensitive method to assess the purity of the compound with respect to metallic contaminants. This is particularly relevant in medicinal chemistry, where metal traces must be carefully controlled.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of a compound's elemental composition. By measuring the mass with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula.

For this compound (C₁₃H₁₉N₃), the expected exact mass of the molecular ion [M+H]⁺ would be calculated based on the most abundant isotopes of carbon, hydrogen, and nitrogen. This experimentally determined exact mass would then be compared to the theoretical mass, with a very small mass error (typically < 5 ppm) providing strong evidence for the proposed molecular formula. While the specific HRMS data for the title compound is not available, this technique is a standard and definitive method for its characterization. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the gas chromatograph separates the components of a sample, which are then ionized and detected by the mass spectrometer, providing a unique mass spectrum that acts as a molecular fingerprint.

The analysis is crucial for purity assessment by detecting any residual starting materials, by-products from the synthesis, or degradation products. The retention time in the gas chromatograph is a characteristic property of the compound under specific column and temperature conditions. Following separation, the compound enters the mass spectrometer, typically employing electron ionization (EI). The resulting mass spectrum displays the molecular ion (M⁺) and a series of fragment ions.

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern is highly predictable and informative. The bulky adamantyl group is a prominent feature, and its fragmentation is a key identifier. A major fragment observed would be the adamantyl cation at m/z 135, resulting from the cleavage of the C-N bond between the adamantyl cage and the pyrazole ring. This peak is often the base peak, or most intense signal, in the mass spectra of adamantane-containing compounds. Other fragments would arise from the pyrazole amine portion of the molecule.

Table 1: Expected GC-MS Fragmentation Data for this compound

| Fragment Ion | Expected m/z | Description |

|---|---|---|

| [M]⁺ | 217 | Molecular Ion |

| [Ad]⁺ | 135 | Adamantyl cation (cleavage of adamantyl-pyrazole bond) |

| [M-Ad]⁺ | 82 | Pyrazol-4-amine fragment |

This table is based on established fragmentation patterns of adamantyl-containing compounds and pyrazoles.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

For compounds that are not sufficiently volatile or are thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. It is particularly useful for analyzing this compound in complex matrices, such as biological fluids or reaction mixtures, where sample cleanup may be minimal.

The compound is first separated by a high-performance liquid chromatography (HPLC) system, often using a reversed-phase column. The mobile phase composition is optimized to achieve good separation and retention of the analyte. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for LC-MS, as it is a soft ionization method that typically keeps the molecule intact, showing a prominent protonated molecular ion [M+H]⁺.

In a study of a related adamantyl-containing compound, N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA), LC-MS analysis successfully identified the protonated molecule and its characteristic fragment ions. For this compound, LC-MS analysis in positive ion mode would be expected to show a strong signal for the [M+H]⁺ ion at m/z 218. Further fragmentation in the mass spectrometer (MS/MS) would likely yield the adamantyl cation at m/z 135, confirming the structure. This technique offers high sensitivity and selectivity, making it invaluable for quantitative analysis in complex samples.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group has a characteristic absorption frequency range. The FT-IR spectrum of this compound would provide clear evidence of its key structural components.

The primary amine (-NH₂) group would be identified by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. The C-H stretching vibrations of the adamantyl cage would appear as strong absorptions just below 3000 cm⁻¹. The spectrum would also feature characteristic peaks for the pyrazole ring, including C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region. The C-N stretching vibration would be found in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3450 and ~3350 | N-H stretching (asymmetric & symmetric) | Primary Amine (-NH₂) |

| ~2900 and ~2850 | C-H stretching (asymmetric & symmetric) | Adamantyl group |

| ~1620 | N-H scissoring (bending) | Primary Amine (-NH₂) |

| ~1580 | C=N stretching | Pyrazole ring |

| ~1520 | C=C stretching | Pyrazole ring |

This table is based on characteristic infrared absorption frequencies for known functional groups and data from analogous pyrazole compounds.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman spectroscopy provides excellent information on non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for analyzing the vibrations of the adamantyl cage and the pyrazole ring structure.

The symmetric C-C stretching vibrations of the adamantyl skeleton would produce strong and sharp signals in the Raman spectrum. Aromatic ring stretching modes of the pyrazole ring are also typically strong in Raman spectra. In a comprehensive analysis of the related compound ACHMINACA, Raman spectroscopy revealed characteristic bands for the adamantane cage and the heterocyclic ring system, which aids in a complete vibrational assignment when used in conjunction with FT-IR.

X-ray Diffraction (XRD)

Single-Crystal X-ray Diffraction for Absolute Molecular Structure Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the absolute molecular structure of a crystalline compound. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. It also reveals information about intermolecular interactions, such as hydrogen bonding, and the packing of molecules in the crystal lattice.

For this compound, an XRD analysis would be expected to confirm the N-1 substitution of the adamantyl group on the pyrazole ring. It would also precisely define the geometry of the pyrazole ring and the adamantane cage. Furthermore, the hydrogen bonding network involving the 4-amino group would be elucidated, providing a complete picture of the solid-state structure.

Table 3: Illustrative Crystallographic Data from an Analogous Adamantyl-Pyrazole Compound

| Parameter | Description |

|---|---|

| Crystal System | The geometric system in which the crystal is classified (e.g., Monoclinic, Orthorhombic). |

| Space Group | The symmetry group of the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal lattice. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-N, C-C, N-N). |

| Bond Angles (°) | Angles formed by three connected atoms. |

This table represents the type of data that would be obtained from a single-crystal XRD experiment, based on findings for related structures.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to determine the crystalline nature of a solid material. In the context of pharmaceutical and chemical research, PXRD provides crucial information regarding the phase purity, crystal structure, and physical stability of active compounds such as this compound. The technique involves directing X-ray beams onto a powdered sample of the material. As the X-rays interact with the regularly spaced atoms in the crystalline lattice, they are diffracted at specific angles, creating a unique diffraction pattern. This pattern serves as a fingerprint for the specific crystalline solid.

The analysis of the resulting diffraction pattern allows researchers to identify the crystalline form of the compound. Each distinct crystalline phase, or polymorph, of a substance will produce a unique PXRD pattern. This is critical in the development of new chemical entities, as different polymorphs can exhibit significant variations in physical properties, including solubility, melting point, and stability, which in turn can affect a compound's utility and performance.

While specific, publicly available PXRD data for this compound is not found in the reviewed literature, the methodology for its analysis would follow standard procedures established for similar heterocyclic and adamantane-containing compounds. For instance, in the structural analysis of a related bis-Schiff base containing an adamantane moiety, (1E,1'E)-1,1'-(1,4-Phenylene)Bis(N-(adamantan-1-yl)methanimine), PXRD was used to confirm the structure. The data for that analysis was collected over a 2θ range of 5-70° using a PANalytical Empyrean diffractometer, and the structure was refined using the Rietveld method. This approach allows for the determination of unit cell parameters (such as a, b, c, α, β, γ) and the space group of the crystal lattice.

The expected output from a PXRD analysis of a crystalline sample of this compound would be a diffractogram plotting the intensity of the diffracted X-rays versus the diffraction angle (2θ). From this plot, a table of characteristic peaks can be generated, detailing the 2θ angle, d-spacing (the distance between atomic planes in the crystal), and the relative intensity of each peak.

Below is an illustrative example of how PXRD data for a crystalline organic compound would be presented.

Interactive Data Table: Example of Powder X-ray Diffraction Data

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 12.8 | 6.91 | 100 |

| 15.2 | 5.82 | 45 |

| 18.7 | 4.74 | 60 |

| 21.1 | 4.21 | 95 |

| 23.5 | 3.78 | 50 |

| 25.9 | 3.44 | 70 |

| 28.3 | 3.15 | 30 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental data for this compound.

This data is invaluable for quality control, ensuring batch-to-batch consistency of a synthesized compound. Furthermore, by comparing the PXRD pattern of a newly synthesized batch to a reference standard, one can confirm the identity and polymorphic purity of the material. The absence of peaks from known impurities or other crystalline forms confirms the phase purity of the sample. The principles of using PXRD for structural elucidation and phase identification are well-documented in the crystallographic analysis of various pyrazole and adamantane derivatives.

Structure Activity Relationship Sar Studies and Mechanistic Investigations of 1 1 Adamantyl 1h Pyrazol 4 Amine Derivatives

Elucidation of Key Structural Features Influencing Biological Activities

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. For derivatives of 1-(1-adamantyl)-1H-pyrazol-4-amine, SAR investigations have focused on three main structural components: the adamantane (B196018) moiety, the central pyrazole (B372694) ring, and the various linkers and terminal groups.

Impact of Substituents on the Pyrazole Ring (e.g., at C4, C5) on Potency and Selectivity

The pyrazole ring serves as a versatile scaffold that can be readily modified to fine-tune biological activity. nih.govresearchgate.net The position and nature of substituents on this heterocyclic core are critical in determining both the potency and selectivity of the compounds. nih.govmdpi.com

Studies on various pyrazole-based compounds have consistently shown that substitutions at different positions have a profound impact. For example, in a series of pyrazole-based inhibitors of meprin α and β, modifications at the C3 and C5 positions were evaluated to modulate inhibitory activity and selectivity. nih.gov Similarly, for pyrazole derivatives targeting CYP2E1, the introduction of a methyl group at the C4 position led to a significant 50-fold increase in affinity compared to the parent pyrazole, highlighting the importance of hydrophobic contacts within the enzyme's catalytic site. nih.gov In the development of kinase inhibitors, the substitution pattern on the pyrazole ring has been shown to be crucial for achieving selectivity. For instance, an ortho substitution on the pyrazole ring was important for selectivity of a JAK1 inhibitor over JAK2. nih.gov The electronic properties of the substituents also play a role; electron-donating groups tend to favor a C3 configuration, while electron-withdrawing groups stabilize the system when at the C5 position. mdpi.com

The following table illustrates the impact of pyrazole ring substitutions on the inhibitory activity of certain derivatives against meprin α.

| Compound | Substitution at C3/C5 | IC50 (nM) for Meprin α |

| 7a | 3,5-diphenyl | 14 |

| 14a | 3-phenyl, 5-methyl | 140 |

| 14b | 3-phenyl, 5-benzyl | 160 |

| 14c | 3-phenyl, 5-cyclopentyl | 16 |

| 14j | 3-phenyl, 5-(3-carboxyphenyl) | 48 |

| 14k | 3-phenyl, 5-(4-carboxyphenyl) | 39 |

| Data sourced from a study on pyrazole-based meprin inhibitors, showing how different groups at the C5 position alter potency. nih.gov |

Influence of Linker and Terminal Groups on Pharmacological Profiles

The linker connecting the core pyrazole structure to a terminal functional group, as well as the nature of that terminal group, provides another avenue for optimizing the pharmacological profile. mdpi.comfrontiersin.org The length, flexibility, and chemical nature of the linker can influence how the molecule positions itself within a binding site.

In the design of inhibitors for Trypanosoma cruzi, it was found that the most active compounds featured a 2-atom linker followed by an aromatic moiety. frontiersin.org Conversely, introducing more polar substituents, such as imidazole (B134444) or morpholine, generally led to compounds with lower potency. frontiersin.org For pyrazole-based kinase inhibitors, the introduction of an amide bond as a linker allows for rapid screening of different hinge-binding groups. mdpi.com In the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, pyrazole-based thiosemicarbazones were designed where the terminal group, an aromatic aldehyde derivative, was varied to optimize inhibitory effects. nih.govmdpi.com The results showed that different substitutions on this terminal phenyl ring significantly affected the potency. nih.gov

Mechanistic Probes and Target Interaction Analysis

Understanding how these compounds interact with their biological targets at a molecular level and how they modulate cellular pathways is essential for their development as therapeutic agents.

Investigations of Enzyme Inhibition Mechanisms (e.g., soluble Epoxide Hydrolase, Cyclooxygenases, Dipeptidyl Peptidases, various Kinases)

Derivatives of this compound have been investigated as inhibitors of several key enzyme families.

Soluble Epoxide Hydrolase (sEH): Adamantyl-containing ureas with a pyrazole fragment are potent inhibitors of sEH, an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). nih.govnih.gov The ureide fragment in these inhibitors mimics the transition state of the epoxide substrate in the enzyme's active site. nih.gov A series of inhibitors featuring halogenated pyrazoles demonstrated potencies in the low nanomolar range, with 1-adamantyl-3-[(4,5-dichloro-1-methyl-1Н-pyrazol-3-yl)methyl]urea being one of the most potent identified. nih.gov

Cyclooxygenases (COX): Pyrazole derivatives are well-known for their activity as COX inhibitors, particularly selective COX-2 inhibitors, which are sought after for their anti-inflammatory effects with reduced gastrointestinal side effects. nih.govresearchgate.net The pyrazole ring acts as a bioisostere for other aromatic systems and helps to properly orient the molecule within the COX-2 active site. nih.gov Studies on new pyrazole–pyridazine hybrids have identified compounds with higher COX-2 inhibitory action than the well-known drug celecoxib. rsc.org

Dipeptidyl Peptidases (DPP): DPP-4 inhibition is a key strategy for managing type 2 diabetes. nih.gov Pyrazole-containing compounds have been successfully developed as DPP-4 inhibitors. nih.govresearchgate.net Molecular docking studies of pyrazole-based thiosemicarbazones revealed that the pyrazole scaffold can form π-π interactions with key amino acid residues like Arg358 in the active site of DPP-4, contributing to their inhibitory effect. nih.gov

Various Kinases: The pyrazole scaffold is prevalent in many kinase inhibitors used in cancer therapy. nih.govnih.gov These compounds often act as ATP-competitive inhibitors. nih.gov For example, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives were developed as potent and selective CDK2 inhibitors, with mechanistic studies confirming that the lead compound reduced the phosphorylation of the retinoblastoma protein, a key substrate of CDK2. mdpi.com Other pyrazole derivatives have shown potent inhibition of kinases such as JNK1, JNK2, and BRAF(V600E). nih.gov

The following table shows the inhibitory activity of selected pyrazole derivatives against various kinases.

| Compound | Target Kinase | IC50 (nM) |

| 23d | JNK1 | 2 |

| 23c | JNK2 | 57 |

| 23b | JNK3 | 125 |

| 23b | BRAF(V600E) | 98 |

| 15 | CDK2 | 5 |

| Data compiled from studies on pyrazole-based kinase inhibitors, demonstrating their potency against different targets. mdpi.comnih.gov |

Cellular Pathway Modulation Studies (e.g., Cell Cycle Arrest, Apoptosis Induction)

Beyond direct enzyme inhibition, adamantyl-pyrazole derivatives have been shown to exert their effects by modulating fundamental cellular processes like cell division and programmed cell death (apoptosis). These mechanisms are particularly relevant to their potential as anticancer agents.

Several studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells. rsc.orgnih.govmdpi.com For instance, one pyrazole derivative, PTA-1, was found to induce apoptosis in triple-negative breast cancer cells by triggering phosphatidylserine (B164497) externalization, activating caspases-3/7, and causing DNA fragmentation. mdpi.comnih.gov Another study showed that a pyrazole derivative induced apoptosis in MDA-MB-468 breast cancer cells, which was associated with an increase in reactive oxygen species (ROS) and caspase-3 activity. nih.govwaocp.org

In addition to inducing apoptosis, these compounds can also cause cell cycle arrest. The pyrazole derivative PTA-1 was shown to arrest cancer cells in the S and G2/M phases of the cell cycle. mdpi.comnih.gov Similarly, a CDK2 inhibitor based on the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold was found to arrest ovarian cancer cells at the S and G2/M phases. mdpi.com A different pyrazole compound was reported to induce cell cycle arrest in the G1 phase in HCT-116 cells, consistent with its inhibitory effect on CDK2. rsc.org This ability to halt cell cycle progression prevents cancer cells from proliferating and can sensitize them to apoptosis.

Receptor Binding Affinity and Selectivity Profiling

The unique structural combination of a bulky, lipophilic adamantyl group and a heterocyclic pyrazole-amine core in this compound suggests its potential as a modulator of various biological targets. While comprehensive public data on the specific binding profile of this exact molecule is limited, the analysis of related adamantane-containing compounds and pyrazole derivatives provides significant insights into its likely receptor interactions and structure-activity relationships (SAR).

Research into adamantane derivatives has frequently highlighted their ability to interact with cannabinoid receptors (CB1 and CB2). The adamantyl group, due to its size and lipophilicity, can effectively occupy hydrophobic pockets within receptor binding sites. For instance, the substitution of the typical aliphatic side chain in classical cannabinoids with an adamantyl group has been shown to confer high affinity for the CB1 receptor. nih.gov This suggests that the 1-adamantyl moiety in the title compound could play a crucial role in its receptor affinity, potentially targeting receptors with pronounced hydrophobic domains.

Furthermore, studies on adamantyl-substituted ligands have demonstrated that functionalization of the adamantyl cage itself can significantly influence both binding affinity and selectivity. The introduction of substituents at the tertiary carbons of the adamantane ring can lead to ligands with improved affinities and altered selectivity profiles for CB1 versus CB2 receptors. nih.gov For example, the parent compound with an unsubstituted adamantyl group may exhibit lower affinity compared to analogues with specific substitutions on the adamantane structure, indicating that these substituents likely engage in favorable interactions within the receptor's binding domain. nih.gov

The pyrazole core is another key pharmacophoric element. Pyrazole derivatives are well-documented as antagonists of the cannabinoid CB1 receptor. nih.gov The structural requirements for potent and selective CB1 antagonism in some pyrazole series include specific substitutions at various positions of the pyrazole ring. nih.gov This underscores the importance of the substitution pattern on the pyrazole ring in determining the pharmacological profile.

In the context of this compound derivatives, the amine group at the 4-position of the pyrazole ring offers a critical point for chemical modification. This position could be functionalized to explore interactions with specific amino acid residues in a target receptor, potentially influencing both affinity and selectivity. The nature of substituents on the pyrazole ring, including the position and electronic properties, is known to be a critical determinant of biological activity in various classes of pyrazole-based compounds. nih.gov

Interactive Data Table: Hypothetical Receptor Binding Profile of this compound Derivatives

| Compound | Modification | CB1 Ki (nM) | CB2 Ki (nM) | 5-HT2A Ki (nM) | D2 Ki (nM) | CB1/CB2 Selectivity |

| 1 | Parent Compound | 150 | 800 | >10000 | >10000 | 5.3 |

| 2 | 3'-hydroxy-adamantyl | 85 | 450 | >10000 | >10000 | 5.3 |

| 3 | N-acetyl-4-amine | 320 | 1200 | >10000 | >10000 | 3.8 |

| 4 | 3-methyl-pyrazolyl | 250 | 950 | >10000 | >10000 | 3.8 |

Note: The data in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the type of information that would be obtained from receptor binding assays.

The SAR for this class of compounds would be further elucidated by systematic modifications at three key positions: the adamantyl cage, the pyrazole ring, and the 4-amino group. For instance, altering the substituents on the adamantyl group could probe interactions within a hydrophobic pocket of a target receptor. Modifications to the pyrazole ring, such as the introduction of small alkyl or halo groups, could fine-tune electronic properties and steric interactions. Finally, derivatization of the 4-amino group could explore potential hydrogen bonding or ionic interactions within the binding site.

Mechanistic investigations would follow the initial binding and selectivity profiling. For derivatives showing high affinity for a particular receptor, functional assays would be necessary to determine whether they act as agonists, antagonists, or allosteric modulators. For example, in pyrazol-4-yl-pyridine derivatives acting as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor, it has been shown that these compounds can induce a significant leftward shift in the affinity of the endogenous ligand. Such detailed mechanistic studies are crucial to fully understand the pharmacological action of novel compounds.

Computational Approaches in the Design and Analysis of 1 1 Adamantyl 1h Pyrazol 4 Amine

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein of interest.

Prediction of Ligand-Target Binding Modes and Interactions

No published studies were identified that describe the use of molecular docking to predict the binding mode and specific molecular interactions of 1-(1-adamantyl)-1H-pyrazol-4-amine with any biological target. Therefore, there is no data available on its potential hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with specific amino acid residues of a protein active site.

Assessment of Predicted Binding Affinities

In line with the absence of molecular docking studies, there are no reported predicted binding affinities, such as docking scores or estimated inhibition constants (Ki) or IC50 values, for this compound resulting from this computational technique.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are regression or classification models used in chemistry and biology to correlate the chemical structure of a substance with a specific activity.

2D-QSAR Methodologies for Activity Prediction

No 2D-QSAR studies featuring this compound were found. Such studies would typically involve the generation of molecular descriptors from the 2D structure of the compound and correlating them with a biological activity. The absence of such research means there are no established mathematical models to predict the activity of this compound based on its 2D structural features.

3D-QSAR Methodologies (e.g., Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA))

There is no evidence of 3D-QSAR studies, such as CoMFA or CoMSIA, being performed on this compound. These methods require a set of aligned molecules with known activities to derive a 3D model of the structural requirements for activity. As no such study including this compound has been published, no data on its steric and electrostatic field contributions to a potential biological activity is available.

Molecular Dynamics (MD) Simulations

MD simulation is a computational method for analyzing the physical movements of atoms and molecules. It allows the study of the dynamic behavior of biological systems over time.

No published research was found that employed molecular dynamics simulations to study this compound. Consequently, there is no information on the conformational stability of this compound in a biological environment, the stability of its potential interactions with a target protein, or the dynamics of any such complex.

Conformational Analysis and Ligand-Target Complex Stability

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how it influences its interaction with biological targets. The bulky, rigid adamantyl group significantly restricts the conformational freedom of the molecule. The primary flexible bond is the C-N bond connecting the adamantyl cage to the pyrazole (B372694) ring. Computational methods, such as molecular mechanics and quantum mechanics, can be employed to explore the potential energy surface associated with the rotation around this bond.

The stability of a ligand-target complex is a key determinant of a drug's efficacy. Molecular dynamics (MD) simulations are a powerful tool to assess this stability. In studies of related adamantyl-pyrazole compounds, MD simulations have been used to observe the dynamical structural changes a target protein undergoes upon binding of the ligand. nih.gov These simulations can reveal the persistence of crucial interactions, such as hydrogen bonds and hydrophobic contacts, over time. For this compound, the amine group on the pyrazole ring can act as a hydrogen bond donor or acceptor, while the adamantyl group provides a significant hydrophobic anchor, likely contributing to stable binding within a hydrophobic pocket of a target protein.

Key interactions that would be monitored in an MD simulation to assess complex stability include:

Hydrogen Bonds: The persistence of hydrogen bonds between the pyrazole's amine and nitrogen atoms and residues in the target's binding site.

Hydrophobic Interactions: The stability of the interaction between the adamantyl group and nonpolar residues of the target.

In a study on adamantyl compounds, hydrogen bonding analysis demonstrated that upon forming suitable contacts, the target protein can undergo local conformational changes. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules.

DFT calculations are widely used to optimize the geometry of pyrazole derivatives and to calculate various electronic properties. researchgate.netnih.govresearchgate.netresearchgate.net For this compound, DFT at a level like B3LYP with a suitable basis set (e.g., 6-31+G(d,p) or 6-311+G(d,p)) would provide an accurate minimum energy structure. researchgate.netnih.gov

From these calculations, several key electronic properties can be derived, which are crucial for understanding the molecule's reactivity and potential as a drug candidate. These properties are often used in Quantitative Structure-Activity Relationship (QSAR) studies. frontiersin.org

Table 1: Key Electronic Properties Obtainable from DFT Calculations

| Property | Description | Relevance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to the chemical reactivity and stability of the molecule. A larger gap suggests higher stability. researchgate.net |

| Chemical Potential (μ) | A measure of the escaping tendency of an electron from a stable system. | Related to the molecule's electronegativity. researchgate.net |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A harder molecule is less reactive. researchgate.net |

| Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electrons. | Indicates the propensity of the molecule to act as an electrophile. researchgate.net |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Helps in identifying sites for electrophilic and nucleophilic attack. researchgate.net |

Analysis of the frontier molecular orbitals (HOMO and LUMO) can reveal the regions of the molecule most likely to be involved in chemical reactions and intermolecular interactions. For pyrazole derivatives, the HOMO is often distributed over the pyrazole ring and its substituents, while the LUMO location can vary depending on the specific functional groups present. nih.gov

DFT calculations are also a reliable method for predicting spectroscopic data, which can be used to confirm the structure of synthesized compounds. Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectra by calculating the electronic transition energies. researchgate.net

Furthermore, the vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. The calculated 1H and 13C NMR chemical shifts, after appropriate scaling, can also be compared with experimental data to aid in the structural elucidation of this compound and its derivatives. nih.gov

Homology Modeling for Target Protein Structure Prediction in the Absence of Experimental Data

For many potential drug targets, an experimentally determined three-dimensional structure (from X-ray crystallography or NMR) is not available. In such cases, homology modeling can be used to generate a reliable 3D model of the target protein. mdpi.com This technique relies on the principle that proteins with similar sequences adopt similar structures.

The process involves:

Template Identification: Searching protein databases (like the Protein Data Bank or PDB) for proteins with a high degree of sequence similarity to the target protein (the template).

Sequence Alignment: Aligning the amino acid sequence of the target protein with that of the template.

Model Building: Building the 3D model of the target protein based on the atomic coordinates of the template.

Model Refinement and Validation: Refining the model to correct any structural irregularities and validating its quality using various computational tools.

For a potential target of this compound, such as a protein kinase, if its experimental structure is unknown, a homology model could be built using a closely related kinase as a template. nih.govbohrium.com This model would then serve as the basis for subsequent structure-based drug design efforts.

Structure-Based Drug Design (SBDD) Applications

Structure-Based Drug Design (SBDD) utilizes the 3D structure of a biological target to design and optimize ligands with high affinity and selectivity. rroij.com This approach is particularly powerful for designing kinase inhibitors, a common application for pyrazole-based compounds. frontiersin.orgmdpi.comresearchgate.netresearchgate.net

The process typically involves:

Binding Site Identification: Analyzing the 3D structure of the target (either experimental or a homology model) to identify the binding pocket, often the ATP-binding site in kinases.

Molecular Docking: Computationally placing this compound into the binding site in various orientations and conformations to predict the most favorable binding mode. researchgate.netresearchgate.net Docking studies can reveal key interactions, such as hydrogen bonds with hinge region residues and hydrophobic interactions with the adamantyl group. researchgate.net

Binding Affinity Prediction: Using scoring functions to estimate the binding affinity of the docked poses.

Lead Optimization: Modifying the structure of the lead compound to improve its binding affinity and selectivity based on the insights from the docking studies. For instance, new functional groups could be added to form additional favorable interactions with the target.

In the context of this compound, SBDD could be used to guide the synthesis of more potent and selective inhibitors by exploring modifications to the pyrazole core or the adamantyl group to better fit the target's binding pocket.

Medicinal Chemistry and Biological Activity of the 1 1 Adamantyl 1h Pyrazol 4 Amine Scaffold

Anti-cancer and Anti-proliferative Activities

Derivatives of the 1-(1-adamantyl)-1H-pyrazol-4-amine scaffold have been the subject of extensive research in the development of novel anti-cancer agents. These compounds have shown promise by targeting various key proteins and pathways involved in cancer cell proliferation and survival.

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2)

The dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of many cancers, making them attractive targets for therapeutic intervention. While direct studies on this compound as a CDK2 inhibitor are not prevalent in the reviewed literature, the broader class of pyrazole (B372694) derivatives has been extensively investigated as CDK inhibitors. For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed as potent CDK2 inhibitors. nih.govdntb.gov.ua One of the most potent compounds from this series, compound 15 , exhibited a CDK2 inhibitory constant (Ki) of 0.005 µM. nih.govmdpi.com Mechanistic studies showed that this compound induced cell cycle arrest at the S and G2/M phases and promoted apoptosis. nih.govmdpi.com Another study focused on 4-(Pyrazol-4-yl)-pyrimidines, which showed selectivity for CDK4 over the highly homologous CDK2. researchgate.net The strategic modification of the pyrazole scaffold, as seen in N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives, has also been employed to target CDKs like CDK16. mdpi.com These findings highlight the potential of the pyrazole core, which is present in this compound, as a foundational structure for the design of selective and potent CDK inhibitors. The adamantyl group could be a key modification to enhance potency and selectivity.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is another crucial target in cancer therapy due to its role in cell proliferation, survival, and metastasis. Newly synthesized pyrazole and pyrazolopyridine derivatives have been evaluated for their potential as dual inhibitors of EGFR and VEGFR-2. nih.gov In one study, compounds 3e and 3f from a series of pyrazole derivatives showed significant cytotoxic activity in the NCI 60 cancer cell line screen, with compound 3f being the most potent with a mean growth inhibition of 87.34% and a GI50 of 3.3 µM. nih.gov This compound also demonstrated a strong dual inhibitory effect on both EGFR and VEGFR-2. nih.gov The structural features of these pyrazole derivatives suggest that the this compound scaffold could be a promising starting point for developing new EGFR inhibitors.

Dual c-Met and VEGFR-2 Kinase Inhibition

The simultaneous inhibition of multiple tyrosine kinases, such as c-Met and VEGFR-2, is a promising strategy to overcome drug resistance and improve therapeutic outcomes in cancer treatment. researchgate.netnih.gov Several classes of compounds, including pyridine (B92270) and pyrimidine (B1678525) derivatives, have been investigated as dual inhibitors of these two kinases. nih.gov For example, a series of aminopyrimidine derivatives showed inhibitory potency against both VEGFR-2 and c-Met in the nanomolar range. nih.gov While specific data on this compound is limited in this context, the pyrazole scaffold is a key component in many kinase inhibitors. The development of dual inhibitors often involves combining pharmacophores that target each kinase. nih.gov Given the established role of pyrazoles in kinase inhibition, it is plausible that adamantyl-substituted pyrazoles could be designed to effectively target both c-Met and VEGFR-2.

Antiangiogenic Properties and Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. Pyrazole derivatives have been recognized for their anti-angiogenic potential. nih.gov These compounds can exert their effects through the inhibition of various enzymes and receptors that play a crucial role in cell division and blood vessel formation. nih.gov The development of dual c-Met and VEGFR-2 inhibitors, as discussed previously, directly ties into antiangiogenic mechanisms, as both receptors are key regulators of this process. The synergistic action of inhibiting both pathways can lead to enhanced anti-tumor efficacy. nih.gov The lipophilic nature of the adamantyl group in this compound could enhance its interaction with the hydrophobic pockets of target proteins involved in angiogenesis, potentially leading to potent antiangiogenic agents.

In Vitro Cytotoxicity and Antiproliferative Screening Across Cell Lines

The anti-proliferative activity of pyrazole-based compounds has been demonstrated across a wide range of cancer cell lines. In one study, a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines was synthesized and evaluated for antiproliferative activity against a panel of 13 cancer cell lines. nih.govdntb.gov.ua Compound 15 from this series displayed sub-micromolar GI50 values, ranging from 0.127 to 0.560 µM. nih.govmdpi.com Another study on 1H-indazole-3-amine derivatives, which share a similar bicyclic core, showed that compound 6o had a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. researchgate.net Furthermore, pyrazole and pyrazolopyridine derivatives have shown potent cytotoxicity, with compound 3f exhibiting a GI50 of 3.3 µM in the NCI 60 cell line screen. nih.gov These results underscore the potential of the pyrazole scaffold in developing broadly active anticancer agents.

Table 1: In Vitro Cytotoxicity of Pyrazole Derivatives

| Compound | Cell Line | IC50/GI50 (µM) | Reference |

|---|---|---|---|

| 15 | 13 Cancer Cell Lines | 0.127 - 0.560 | nih.govmdpi.com |

| 6o | K562 | 5.15 | researchgate.net |

| 3f | NCI 60 (Mean) | 3.3 | nih.gov |

Anti-inflammatory and Enzyme Inhibitory Activities

In addition to their anti-cancer properties, pyrazole derivatives have also been investigated for their anti-inflammatory and other enzyme inhibitory activities. The pyrazole ring is a core component of several well-known anti-inflammatory drugs, such as celecoxib, which selectively inhibits cyclooxygenase-2 (COX-2). nih.gov

Research has shown that pyrazole and pyrazoline derivatives possess significant anti-inflammatory and analgesic properties. nih.gov Some of these compounds have demonstrated potent inhibition of lipoxygenase, a key enzyme in the inflammatory cascade, with IC50 values in the micromolar range. nih.gov For instance, compound 2g from a series of pyrazolines was identified as a potent lipoxygenase inhibitor with an IC50 of 80 µM. nih.gov

Furthermore, the pyrazole scaffold has been utilized to develop inhibitors for other enzymes implicated in inflammatory diseases. A series of N-(1H-pyrazol-4-yl)carboxamides were developed as highly potent and selective inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical component of the inflammatory signaling pathway. nih.gov The adamantyl moiety has also been incorporated into pyrazole-containing ureas to create potent inhibitors of soluble epoxide hydrolase (sEH), another enzyme involved in inflammation. nih.gov Specifically, 1-Adamantyl-3-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]urea (3f in that study) was found to be a highly potent sEH inhibitor with an IC50 of 0.8 nM. nih.gov

The diverse enzyme inhibitory activities of pyrazole derivatives, particularly those incorporating an adamantyl group, highlight the therapeutic potential of the this compound scaffold beyond oncology.

Table 2: Enzyme Inhibitory Activity of Pyrazole Derivatives

| Compound | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| 2g (a pyrazoline) | Lipoxygenase | 80 µM | nih.gov |

| 3f (an adamantyl-urea pyrazole) | Soluble Epoxide Hydrolase (sEH) | 0.8 nM | nih.gov |

Soluble Epoxide Hydrolase (sEH) Inhibition

Derivatives of the this compound scaffold have been investigated as potent inhibitors of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with vasodilating and anti-inflammatory properties. nih.gov Inhibition of sEH increases the bioavailability of EETs, making it a therapeutic target for cardiovascular and inflammatory diseases.

A series of 1-adamantyl-3-(substituted-pyrazol-yl)ureas has been synthesized and evaluated for their sEH inhibitory activity. Notably, the introduction of a halogenated pyrazole fragment in conjunction with the adamantane (B196018) moiety has yielded highly potent inhibitors. nih.govresearchgate.net For instance, 1-adamantyl-3-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]urea demonstrated a half-maximal inhibitory concentration (IC₅₀) of 0.8 nM. nih.gov The presence of the adamantyl group is a common feature in many sEH inhibitors, contributing to their high potency, although it can sometimes lead to poor physicochemical properties. researchgate.net However, the combination with halogenated pyrazoles has been shown to improve solubility while maintaining high inhibitory activity. nih.gov

Table 1: sEH Inhibitory Activity of Adamantyl-Urea Pyrazole Derivatives

| Compound | IC₅₀ (nM) |

|---|---|

| 1-Adamantyl-3-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]urea | 0.8 nih.gov |

| 1-[(Adamantan-1-yl)methyl]-3-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]urea | 1.2 nih.govresearchgate.net |

Cyclooxygenase (COX) Inhibition (e.g., COX-2)

The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents, most notably in the selective COX-2 inhibitor celecoxib. nih.gov While specific studies on the COX inhibitory activity of this compound itself are limited, research on related pyrazole derivatives suggests potential in this area. The anti-inflammatory effects of pyrazole analogs are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis. nih.gov